molecular formula C18H19NO2 B5857186 1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone

1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B5857186
M. Wt: 281.3 g/mol
InChI Key: BIPGFFRLOLDSFC-UHFFFAOYSA-N
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Description

1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a dihydroindole moiety linked to a dimethylphenoxy group through an ethanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone typically involves the following steps:

    Formation of the Dihydroindole Moiety: This can be achieved through the reduction of indole using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Etherification: The dihydroindole is then reacted with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to form the ether linkage.

    Acylation: The final step involves the acylation of the etherified product with an acyl chloride or anhydride to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to specific molecular targets and altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydroindol-1-yl)-2-phenoxyethanone: Lacks the dimethyl groups on the phenoxy ring.

    1-(2,3-dihydroindol-1-yl)-2-(4-methylphenoxy)ethanone: Has a single methyl group on the phenoxy ring.

    1-(2,3-dihydroindol-1-yl)-2-(3,4-dichlorophenoxy)ethanone: Contains chlorine atoms instead of methyl groups.

Uniqueness

1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-7-8-16(11-14(13)2)21-12-18(20)19-10-9-15-5-3-4-6-17(15)19/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPGFFRLOLDSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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